2-Phthalimidopropionic acid

Description

The exact mass of the compound this compound is 219.05315777 g/mol and the complexity rating of the compound is 328. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['236670', '13404']. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

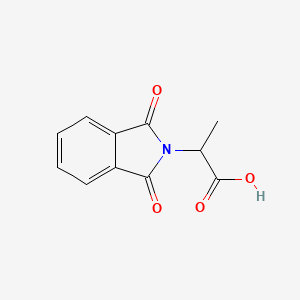

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWUITKBAWTEAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50880899 | |

| Record name | 2-Phthalimidopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19506-87-7, 21860-84-4, 29588-83-8 | |

| Record name | 1,3-Dihydro-α-methyl-1,3-dioxo-2H-isoindole-2-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19506-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phthalimidopropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019506877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phthaloyl-DL-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021860844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Isoindolineacetic acid, 1,3-dioxo-alpha-methyl-, delta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029588838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC236670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=236670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 19506-87-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Phthalimidopropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50880899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phthalimidopropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phthaloyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Phthalimidopropionic Acid: Mechanism and Protocol

Abstract

2-Phthalimidopropionic acid, also known as N-phthaloyl-alanine, serves as a crucial intermediate in synthetic organic chemistry, particularly in peptide synthesis and the development of chiral synthons.[1] The phthaloyl group provides a robust and stable protecting group for the primary amine of alanine, preventing unwanted side reactions. This guide provides an in-depth exploration of the primary synthesis mechanism, a detailed and validated experimental protocol, and a discussion on the subsequent deprotection of the phthaloyl group. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies.

Chapter 1: The Synthesis Mechanism: A Nucleophilic Acyl Substitution Approach

The most common and direct method for synthesizing this compound is the condensation reaction between phthalic anhydride and the amino acid alanine.[1] This reaction is a cornerstone of amino acid protection strategies and proceeds through a well-understood nucleophilic acyl substitution mechanism.

Principle of the Reaction

The synthesis leverages the nucleophilic character of the amino group (-NH₂) on alanine and the electrophilic nature of the carbonyl carbons in phthalic anhydride. The amino group attacks one of the carbonyls, leading to the opening of the anhydride ring. Subsequent intramolecular cyclization and dehydration yield the stable five-membered phthalimide ring structure.[1] This method is advantageous as it often proceeds with high yields and can be performed under relatively straightforward conditions.[2]

Step-by-Step Mechanism

The reaction can be dissected into the following key mechanistic steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the alanine amino group initiates a nucleophilic attack on one of the electrophilic carbonyl carbons of phthalic anhydride. This breaks the carbonyl π bond, forming a tetrahedral intermediate.

-

Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring. This step forms an intermediate phthalamic acid derivative, specifically N-(1-carboxyethyl)phthalamic acid.

-

Intramolecular Cyclization and Dehydration: Under heating, the carboxylic acid group and the amide group of the phthalamic acid intermediate undergo an intramolecular condensation reaction. The hydroxyl group of the carboxylic acid is protonated, making it a good leaving group (water). The amide nitrogen then attacks the carbonyl carbon, forming a five-membered ring.

-

Formation of the Imide: The final step involves the elimination of a water molecule to form the stable N-phthaloyl-alanine (this compound).

This direct condensation is often preferred over the classical Gabriel synthesis (which involves the alkylation of potassium phthalimide with an α-halo acid) for its simplicity when the amino acid is readily available.[3][4][5][6]

Mechanistic Diagram

The following diagram illustrates the reaction pathway from phthalic anhydride and alanine to this compound.

Caption: Reaction mechanism for the N-phthaloylation of alanine.

Chapter 2: Validated Experimental Protocol

This chapter details a reliable and reproducible protocol for the synthesis of this compound (N-phthaloyl-dl-alanine) via the thermal condensation of phthalic anhydride and DL-alanine in a solvent.

Materials and Reagents

-

DL-Alanine

-

Phthalic Anhydride

-

Glacial Acetic Acid

-

10% Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Deionized Water

-

Diethyl Ether

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Data Summary Table

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₉NO₄ | [1] |

| Molecular Weight | 219.19 g/mol | [1] |

| Reactant Molar Ratio | 1:1 (Phthalic Anhydride:DL-Alanine) | [1] |

| Solvent | Glacial Acetic Acid | [1][7] |

| Reaction Temperature | Reflux (approx. 118 °C) | [2] |

| Reaction Time | 5-7 hours | [1] |

| Expected Yield | Up to 91% | [1] |

| Melting Point | 147-150 °C | [1] |

Detailed Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 25 mmol of phthalic anhydride and 25 mmol of DL-alanine.[1]

-

Solvent Addition: Add 20 mL of glacial acetic acid to the flask.[1]

-

Reflux: Heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 5-7 hours.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the glacial acetic acid under reduced pressure using a rotary evaporator. This will likely result in a sticky, oily mass.[1]

-

Work-up: To the resulting residue, add a mixture of diethyl ether and water (e.g., in a 1:4 ratio) and transfer to a separatory funnel. Shake vigorously to extract the product.[1] The aqueous layer contains the product.

-

Purification (Recrystallization): Acidify the aqueous layer with 10% HCl to precipitate the crude product. Collect the solid by vacuum filtration using a Büchner funnel. Recrystallize the crude product from an ethanol/water mixture to yield pure N-phthaloyl-dl-alanine.[8]

-

Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

Chapter 3: Deprotection of the Phthaloyl Group

While the phthaloyl group is stable, its removal is essential to liberate the free amine for subsequent reactions, such as peptide coupling. The most widely adopted method is hydrazinolysis, known as the Ing-Manske procedure.[3][4]

The Ing-Manske Procedure

The Ing-Manske procedure offers a milder, non-acidic alternative to harsh hydrolytic conditions.[3][4] The reaction involves refluxing the N-alkylphthalimide with hydrazine hydrate (NH₂NH₂) in a solvent like ethanol.[3][4]

Mechanism:

-

Nucleophilic Addition: Hydrazine acts as a potent nucleophile, attacking one of the carbonyl carbons of the phthalimide ring.

-

Ring Opening: This leads to the opening of the imide ring.

-

Intramolecular Cyclization: An intramolecular nucleophilic attack by the terminal nitrogen of the hydrazine moiety on the second carbonyl group occurs.

-

Product Formation: This forms a stable, cyclic phthalhydrazide precipitate and liberates the desired primary amine (alanine).[4]

The key advantage of this method is its mildness, which preserves acid- and base-sensitive functional groups elsewhere in the molecule.[3][4]

Deprotection Mechanism Diagram

Caption: Mechanism of phthaloyl deprotection via hydrazinolysis.

Conclusion

The synthesis of this compound via the direct condensation of phthalic anhydride and alanine is a robust and efficient method for protecting the amino group. The reaction proceeds through a clear nucleophilic acyl substitution mechanism, resulting in high yields of the desired product. The subsequent deprotection, typically achieved through the mild Ing-Manske procedure, allows for the versatile use of this compound in further synthetic applications. The protocols and mechanisms detailed in this guide provide a comprehensive resource for researchers, ensuring both a strong theoretical understanding and a practical framework for successful synthesis.

References

- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-Phthaloyl-dl-alanine.

- ElectronicsAndBooks. (n.d.). Mechanism of the Reaction between Phthalic Anhydride and an Aminodiol.

- Thermo Fisher Scientific. (n.d.). Gabriel Synthesis.

- PrepChem.com. (n.d.). Synthesis of phthaloyl-β-alanine.

- ResearchGate. (n.d.). The results obtained for the synthesis of N-phthaloyl amino acids (3a-g).

- NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.

- TSI Journals. (n.d.). SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES.

- chemeurope.com. (n.d.). Gabriel synthesis.

- Química Organica.org. (n.d.). Amino Acid Synthesis - Gabriel.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. Chemicals [chemicals.thermofisher.cn]

- 4. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Gabriel_synthesis [chemeurope.com]

- 6. Amino Acid Synthesis - Gabriel [quimicaorganica.org]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

Physical and chemical properties of 2-Phthalimidopropionic acid

An In-Depth Technical Guide to 2-Phthalimidopropionic Acid

Authored by: A Senior Application Scientist

Foreword: Understanding this compound

In the landscape of modern synthetic chemistry and pharmaceutical development, the strategic use of protecting groups and chiral building blocks is paramount. This compound, a derivative of the amino acid alanine, represents a cornerstone molecule in this domain. Its structure elegantly combines a stable phthalimide protecting group with a versatile propionic acid moiety, making it an indispensable intermediate. This guide provides an in-depth exploration of its physical, chemical, and analytical properties, designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound for practical application. We will delve beyond mere data points, focusing on the causality behind its properties and the rationale for its application and analysis.

Section 1: Core Molecular Identity and Physicochemical Profile

This compound, systematically named 2-(1,3-dioxoisoindol-2-yl)propanoic acid, is a white crystalline solid at room temperature.[1][2] The molecule's architecture features a chiral center at the alpha-carbon of the propionic acid chain, meaning it can exist as two enantiomers, (R)- and (S)-2-phthalimidopropionic acid, or as a racemic mixture. The phthalimide group serves as a robust protecting group for the amine functionality of alanine, preventing unwanted side reactions during synthesis while being removable under specific conditions.

Molecular Structure

The foundational identity of any chemical compound lies in its structure. The diagram below illustrates the connectivity of atoms in this compound.

Caption: Figure 1: Chemical Structure of this compound

Key Physicochemical Data

The following table summarizes the essential physicochemical properties of this compound. These values are critical for designing experiments, selecting appropriate solvents, and ensuring proper storage conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉NO₄ | [1][3][4] |

| Molecular Weight | 219.19 g/mol | [1][4] |

| CAS Number | 19506-87-7 (for racemic) | [1][3][5] |

| Appearance | White to almost white powder/crystal | [1][2] |

| Melting Point | 155-157 °C | [1] |

| Boiling Point | 407.9 ± 28.0 °C (Predicted) | [1] |

| Density | 1.467 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.90 ± 0.10 (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1][6] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

Section 2: Chemical Properties and Reactivity

The reactivity of this compound is primarily dictated by its two functional groups: the carboxylic acid and the phthalimide.

-

Carboxylic Acid Group: As a carboxylic acid with a predicted pKa of around 3.90, it readily undergoes reactions typical of this class, including deprotonation in the presence of a base, esterification with alcohols, and amide bond formation with amines. These reactions are fundamental to its role as a building block in synthesizing larger, more complex molecules.[1]

-

Phthalimide Group: The phthalimide group is a highly stable amide functionality, making it an excellent protecting group for the primary amine of alanine. Its stability is attributed to the delocalization of the nitrogen lone pair across two carbonyl groups. Deprotection, or the removal of the phthalimide group, is a key reaction that liberates the free amine. The most common method for this is the Ing-Manske procedure , which involves hydrazinolysis (reaction with hydrazine).

Key Reaction: Phthalimide Deprotection

The liberation of the underlying amino acid is crucial for its use in peptide synthesis. The diagram below outlines the hydrazinolysis reaction pathway.

Caption: Figure 2: Deprotection of this compound

This reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide group, leading to the formation of a stable, five-membered phthalhydrazide ring, which often precipitates out of solution, driving the reaction to completion and simplifying purification.

Section 3: Synthesis and Purification Workflow

This compound is typically synthesized via a variation of the Gabriel synthesis. This method involves the nucleophilic substitution of a halide by the potassium salt of phthalimide.

General Synthesis Pathway

The process begins with the deprotonation of phthalimide, followed by its reaction with a 2-halopropionic acid derivative (e.g., ethyl 2-bromopropionate), and subsequent hydrolysis of the ester.

Caption: Figure 3: General Synthesis Workflow

Protocol: Laboratory Scale Synthesis

This protocol is a representative procedure. Causality Note: The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, leaving the phthalimide anion highly nucleophilic.

-

Preparation: To a solution of potassium phthalimide (1.0 eq) in anhydrous dimethylformamide (DMF), add ethyl 2-bromopropionate (1.05 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to 80-90°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and pour it into ice-water. The intermediate ester will precipitate. Filter the solid, wash with water, and dry.

-

Hydrolysis: Suspend the crude ester in a mixture of ethanol and 2M aqueous HCl. Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

-

Isolation: Cool the solution. The product, this compound, will crystallize out.

-

Purification: Filter the crystalline product, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity. Dry the final product under vacuum.

Section 4: Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound.

Spectroscopic Identification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. One would expect to see signals corresponding to the aromatic protons of the phthalimide group (typically in the 7.7-7.9 ppm region), the methine proton on the chiral center, the methyl protons, and the acidic proton of the carboxylic acid (which can be broad and may exchange with D₂O).[7]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key absorbances include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), two strong C=O stretches from the imide group (~1775 and 1710 cm⁻¹), and a C=O stretch from the carboxylic acid (~1700 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[1] Under electron impact (EI) ionization, fragmentation patterns can provide further structural evidence.[8]

Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing purity and separating potential impurities.

-

Rationale: A reversed-phase C18 column is suitable for this compound due to its moderate polarity and the presence of the aromatic phthalimide group. A UV detector is effective because the phthalimide moiety is a strong chromophore. An acidic mobile phase is used to suppress the ionization of the carboxylic acid, ensuring a sharp, well-defined peak shape.

-

Step-by-Step Protocol:

-

System: An HPLC system equipped with a UV detector (set to ~220 nm), a pump, and an autosampler.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start with 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of a 1:1 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution. Dilute as necessary.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

-

Section 5: Applications in Drug Development and Research

The utility of this compound is primarily as a protected form of the amino acid alanine.

-

Peptide Synthesis: It serves as a key building block in the synthesis of peptides and peptidomimetics. The phthalimide group's stability allows it to withstand various reaction conditions used for peptide chain elongation.

-

Chiral Synthesis: Enantiomerically pure forms of the compound are valuable starting materials for the asymmetric synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).

-

Inhibitor Development: It has been used in the preparation of specialized molecules, such as endothiopeptide inhibitors of HIV-1 Protease, demonstrating its role in medicinal chemistry research.[1][4] Its derivatives have also been explored for anti-inflammatory, antinociceptive, and antimicrobial properties.[9][10]

Section 6: Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when handling any chemical reagent. The information below is a summary derived from available Safety Data Sheets (SDS).

Hazard Identification

This compound is classified with the following hazards:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.[3][11]

-

Skin Irritation (Category 2): Causes skin irritation.[3][11]

-

Eye Irritation (Category 2): Causes serious eye irritation.[3][11]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3][11]

Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Inspect gloves for integrity before use.[2][3]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2]

-

-

Hygiene: Avoid breathing dust. Do not ingest. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[2][12]

Storage and Disposal

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][12] Recommended storage is often refrigerated (2-8°C).[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

SAFETY DATA SHEET - 3-Phthalimidopropionic acid. Fisher Scientific. [Link]

-

3-Phthalimidopropionic acid | C11H9NO4 | CID 76859. PubChem. [Link]

-

Electron impact mass spectral studies of 2a,4-disubstituted 2-phthalimido-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][2]benzothiazepin-1-ones. PubMed. [Link]

-

Reaction of phthalimido alkyl acids with isopropylamine: Synthesis, anti-inflammatory and antinociceptive properties. ResearchGate. [Link]

-

-

ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]

-

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. [Link]

-

2-Phenylpropionic acid | C9H10O2 | CID 10296. PubChem. [Link]

-

Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. National Institutes of Health. [Link]

-

Synthesis and enantiomeric separation of 2-phthalimidino-glutaric acid analogues: potent inhibitors of tumor metastasis. PubMed. [Link]

-

Studies on the chemical reactivity of 2-phenylpropionic acid 1-O-acyl glucuronide and S-acyl-CoA thioester metabolites. PubMed. [Link]

-

Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI. [Link]

-

Re‐Imagining Drug Discovery using Mass Spectrometry. Purdue University. [Link]

-

Determination of 23 phthalic acid esters in food by liquid chromatography tandem mass spectrometry. ResearchGate. [Link]

-

Synthesis of 2,2-bis(azidomethyl)propionic acid, its carboxylic... ResearchGate. [Link]

-

Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

-

3-PHTHALIMIDOPROPIONIC ACID. precisionFDA. [Link]

-

A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. [Link]

-

(PDF) Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples. ResearchGate. [Link]

-

Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. MDPI. [Link]

-

Clinical pharmacology applications in clinical drug development and clinical care: A focus on Saudi Arabia. National Institutes of Health. [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000026). Human Metabolome Database. [Link]

-

Propionic acid. Wikipedia. [Link]

-

proton NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

- US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.

-

Revolutionizing Drug Discovery: A Comprehensive Review of AI Applications. MDPI. [Link]

-

When (S)-2-bromopropanoic acid [(S) - Filo. Filo. [Link]s-with-concentrated-sodium-hydroxide-the-prod_680231)

Sources

- 1. This compound CAS#: 19506-87-7 [amp.chemicalbook.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. fishersci.ie [fishersci.ie]

- 4. This compound (19506-87-7) for sale [vulcanchem.com]

- 5. This compound | 19506-87-7 [chemicalbook.com]

- 6. 3-PHTHALIMIDOPROPIONIC ACID CAS#: 3339-73-9 [m.chemicalbook.com]

- 7. This compound(21860-84-4) 1H NMR [m.chemicalbook.com]

- 8. Electron impact mass spectral studies of 2a,4-disubstituted 2-phthalimido-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1, 5]benzothiazepin-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

2-Phthalimidopropionic acid structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 2-Phthalimidopropionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the analytical methodologies employed in the structural elucidation of this compound. As a compound of interest in synthetic chemistry and drug development, a thorough understanding of its molecular architecture is paramount. This document moves beyond a simple recitation of data, offering a causal analysis of experimental choices and a self-validating framework for its structural confirmation. We will delve into the synthesis of this compound and dissect its structural features through the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, the critical aspect of its chirality and the analytical techniques for enantiomeric resolution will be discussed. This guide is intended to serve as a practical resource for researchers and professionals, providing both theoretical grounding and actionable protocols.

Introduction: The Significance of this compound

This compound, also known as N-Phthaloyl-alanine, is a derivative of the amino acid alanine. Its structure incorporates a phthalimide group, a common protecting group for amines in organic synthesis, attached to the nitrogen of the alanine backbone. This compound and its analogues are valuable building blocks in the synthesis of more complex molecules, including peptidomimetics and pharmacologically active agents. For instance, N-Phthaloyl-alanine has been utilized in the preparation of endothiopeptide inhibitors of HIV-1 Protease[1][2]. Given its role in medicinal chemistry, unequivocal confirmation of its structure is a critical first step in any research or development endeavor. The presence of a chiral center also introduces the need for stereochemical control and analysis, a crucial aspect of modern drug design.

Synthesis: Constructing the Molecular Framework

A common and logical route for the synthesis of this compound is the Gabriel synthesis, a robust method for preparing primary amines from alkyl halides. In this context, it is adapted to utilize an alpha-amino acid as the starting material.

Synthetic Pathway: A Modified Gabriel Approach

The synthesis typically involves the reaction of phthalic anhydride with DL-alanine in a suitable solvent, often a high-boiling one like dimethylformamide (DMF) or by heating the neat reactants. The initial reaction forms a phthalamic acid intermediate, which then undergoes intramolecular cyclization upon heating to yield the final phthalimide product.

Caption: Integrated spectroscopic approach for structure validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Phthalimide Protons: The four aromatic protons of the phthalimide group are in two different chemical environments due to the symmetry of the phthalimide ring. They are expected to appear as two multiplets in the downfield region (typically around 7.8-8.0 ppm) due to the deshielding effect of the adjacent carbonyl groups.

-

Methine Proton (-CH): The single proton on the chiral carbon is adjacent to both the carboxylic acid and the phthalimide group, causing it to be significantly deshielded. This proton will appear as a quartet due to coupling with the three protons of the adjacent methyl group.

-

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and will appear as a doublet, coupling with the single methine proton. This signal is expected in the more upfield region.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is typically a broad singlet and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Phthalimide Ar-H | 7.8 - 8.0 | Multiplet |

| Methine -CH | 4.5 - 5.0 | Quartet (q) |

| Methyl -CH₃ | 1.5 - 1.8 | Doublet (d) |

| Carboxyl -COOH | 10 - 12 | Broad Singlet (br s) |

A publicly available spectrum of this compound confirms these predictions.[3]

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of the phthalimide group, we expect to see a specific number of signals.

-

Carbonyl Carbons (C=O): Two distinct carbonyl carbon signals are expected: one for the carboxylic acid and one for the two equivalent imide carbonyls. These will be the most downfield signals.

-

Aromatic Carbons: The phthalimide group has four aromatic carbons, but due to symmetry, only two signals are expected in the aromatic region.

-

Quaternary Aromatic Carbons: The two carbons of the phthalimide ring to which the carbonyl groups are attached are also equivalent and will produce a single signal.

-

Methine Carbon (-CH): The chiral carbon will have a distinct signal.

-

Methyl Carbon (-CH₃): The methyl carbon will appear as a signal in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Imide C=O | ~168 |

| Carboxyl C=O | ~175 |

| Aromatic C (quaternary) | ~132 |

| Aromatic CH | ~124, ~135 |

| Methine -CH | ~50 |

| Methyl -CH₃ | ~15 |

These predictions are consistent with typical chemical shift values for similar functional groups.[4][5]

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid dimer.[6]

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=O Stretch (Carbonyls): Two distinct C=O stretching bands are anticipated. The imide carbonyls will show a strong absorption around 1715 cm⁻¹ and potentially a weaker overtone. The carboxylic acid carbonyl will also exhibit a strong absorption around 1700 cm⁻¹.[6] These may overlap to form a broad, intense band.

-

C-N Stretch (Imide): A stretching vibration for the C-N bond of the imide is expected in the 1300-1000 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid): The C-O stretch of the carboxylic acid will appear in the 1320-1210 cm⁻¹ range.

The presence of these characteristic bands provides strong evidence for the key functional groups in the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₁H₉NO₄, with a molecular weight of 219.19 g/mol .[1][7] The mass spectrum should show a molecular ion peak at m/z = 219.

-

Key Fragmentation Pathways:

-

Loss of COOH: A common fragmentation for carboxylic acids is the loss of the carboxyl group (45 Da), leading to a fragment ion at m/z = 174.

-

Loss of the Propionic Acid Side Chain: Cleavage of the bond between the phthalimide nitrogen and the chiral carbon can lead to a phthalimide fragment ion. The phthalimide radical cation has an m/z of 147.[8]

-

McLafferty Rearrangement: While less likely to be the dominant pathway, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen from the methyl group to one of the imide carbonyls, followed by cleavage.

-

The observation of the correct molecular ion peak and characteristic fragment ions provides strong confirmation of the molecular formula and substructures.

Chirality and Enantiomeric Analysis

This compound possesses a single stereocenter at the alpha-carbon, meaning it exists as a pair of enantiomers (R and S). In drug development, it is often crucial to work with a single enantiomer, as they can have different pharmacological activities and metabolic fates.

Enantiomeric Separation Techniques

The separation of enantiomers, or chiral resolution, is a critical process. Several methods can be employed:

-

Diastereomeric Salt Formation: Reaction of the racemic acid with a chiral base (e.g., (R)- or (S)-α-methylbenzylamine) forms diastereomeric salts. These diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization. Subsequent acidification of the separated salts yields the pure enantiomers.

-

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[9][10] Alternatively, the racemic acid can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column.[11][12]

Caption: Common methods for the chiral resolution of this compound.

Conclusion: A Unified Structural Picture

The structural elucidation of this compound is a textbook example of the power of modern analytical chemistry. Through a logical synthetic pathway, we can construct the molecule, and by applying a suite of spectroscopic techniques—NMR, IR, and MS—we can systematically and unequivocally confirm its atomic connectivity, functional groups, and molecular weight. Each technique provides a layer of evidence that, when combined, creates a self-validating and trustworthy structural assignment. The further consideration of its stereochemistry and the methods for enantiomeric resolution highlight the depth of analysis required for compounds of pharmaceutical interest. This guide provides a robust framework for researchers to confidently approach the characterization of this compound and related molecules in their own work.

References

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC. PubMed. [Link]

-

Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. [Link]

-

Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. PMC - NIH. [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

-

Phthalimide. NIST WebBook. [Link]

-

infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. [Link]

Sources

- 1. This compound CAS#: 19506-87-7 [amp.chemicalbook.com]

- 2. This compound (19506-87-7) for sale [vulcanchem.com]

- 3. This compound(21860-84-4) 1H NMR [m.chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. This compound | 21860-84-4 [m.chemicalbook.com]

- 8. Phthalimide [webbook.nist.gov]

- 9. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 10. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indirect enantiomeric separation of 2-arylpropionic acids and structurally related compounds by reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Phthalimidopropionic Acid (CAS 19506-87-7): Properties, Synthesis, and Applications in Drug Discovery

Introduction

2-Phthalimidopropionic acid, also known by its synonym N-Phthaloyl-dl-alanine, is a protected form of the amino acid alanine. The introduction of the phthaloyl group to the amine functionality renders it a valuable and versatile building block in synthetic organic chemistry, particularly in the realms of peptide synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and a thorough exploration of its applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and execution.

| Property | Value | Reference(s) |

| CAS Number | 19506-87-7 | [2] |

| Molecular Formula | C₁₁H₉NO₄ | [2] |

| Molecular Weight | 219.19 g/mol | [2] |

| Melting Point | 155-157 °C | [3] |

| Boiling Point (Predicted) | 407.9 ± 28.0 °C | [3] |

| Density (Predicted) | 1.467 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in methanol. |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the condensation of dl-alanine with phthalic anhydride.[2] This reaction proceeds via a nucleophilic acyl substitution where the amino group of alanine attacks a carbonyl carbon of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable phthalimide ring.[2]

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of N-Phthaloyl-dl-alanine.

Detailed Synthetic Protocol: Thermal Condensation in Acetic Acid

This protocol is a robust and widely used method for the laboratory-scale synthesis of this compound.[2]

Materials:

-

dl-alanine

-

Phthalic anhydride

-

Glacial acetic acid

-

10% Hydrochloric acid (for work-up, if necessary)

-

Ethanol (for recrystallization)

-

Deionized water

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of phthalic anhydride and dl-alanine (e.g., 25 mmol each) in glacial acetic acid (e.g., 20 mL).[2]

-

Heat the mixture to reflux and maintain for 5-7 hours.[2] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the glacial acetic acid under reduced pressure using a rotary evaporator. This will typically yield a sticky, oily residue.[2]

-

To the residue, add a mixture of diethyl ether and water (e.g., a 1:4 ratio) and stir vigorously to induce precipitation of the product.[2]

-

Collect the solid product by vacuum filtration and wash with cold water.

-

For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.

-

Dry the purified N-Phthaloyl-dl-alanine in a vacuum oven to a constant weight.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound.

¹H NMR Interpretation:

-

Aromatic Protons: The four protons on the phthalimide ring will typically appear as a multiplet in the aromatic region (δ 7.8-8.0 ppm).

-

Methine Proton: The proton on the chiral carbon of the alanine moiety will be a quartet, split by the three methyl protons.

-

Methyl Protons: The three protons of the methyl group will appear as a doublet, split by the single methine proton.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group will be a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Interpretation:

-

Carbonyl Carbons: Two distinct signals are expected for the carbonyl carbons of the phthalimide group and one for the carboxylic acid.

-

Aromatic Carbons: Signals corresponding to the carbons of the benzene ring will be observed in the aromatic region.

-

Aliphatic Carbons: Signals for the methine and methyl carbons of the alanine backbone will be present in the aliphatic region.

High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of this compound and for monitoring reaction progress. A reverse-phase HPLC method is typically employed.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

This method can be optimized to achieve baseline separation of the product from starting materials and any potential by-products.[4]

Applications in Drug Discovery and Development

The phthaloyl-protected nature of this compound makes it a valuable synthon in several areas of drug discovery.

Peptide Synthesis

The primary application of this compound is as a protected amino acid in peptide synthesis.[5] The phthaloyl group effectively blocks the nucleophilicity of the amine, preventing self-condensation and allowing for the selective formation of peptide bonds at the carboxyl terminus. The phthaloyl group is stable under various coupling conditions and can be removed when desired.[2]

Chiral Building Block in Asymmetric Synthesis

As a derivative of a natural amino acid, N-Phthaloyl-alanine, particularly its enantiomerically pure forms, serves as a versatile chiral building block.[5] This allows for the introduction of a specific stereocenter into a target molecule, which is crucial for the biological activity of many pharmaceuticals.

Synthesis of Bioactive Molecules

Derivatives of phthalimides have demonstrated a wide range of biological activities, and this compound serves as a key starting material for the synthesis of novel therapeutic agents.

Phthalimide derivatives are known to possess anti-inflammatory properties, with their mechanism of action often linked to the modulation of pro-inflammatory cytokines such as TNF-α.[6][7] The core phthalimide structure can be modified by derivatizing the carboxylic acid of this compound to generate libraries of compounds for screening as potential anti-inflammatory drugs.[8][9] The anti-inflammatory effects can also be mediated through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[7]

Caption: Phthalimide derivatives can exert anti-inflammatory effects by inhibiting key mediators like TNF-α and COX-2.

N-phthaloylamino acids and their derivatives have shown promise as antimicrobial agents.[10] The mechanism of action is thought to involve multiple targets, including the destabilization of bacterial mRNA and the chelation of metal ions essential for enzymatic activity.[10] this compound can be used as a scaffold to synthesize novel antimicrobial compounds with improved potency and spectrum of activity.[11][12]

This compound is a precursor in the synthesis of more complex molecules, including some designed as HIV-1 protease inhibitors.[13][14] The design of these inhibitors often involves creating peptidomimetic structures that can fit into the active site of the viral protease, thereby blocking its function and preventing viral maturation.[14] The phthaloyl-protected alanine moiety can be incorporated into these larger structures.

Safety and Handling

This compound is classified as acutely toxic if swallowed and causes skin and eye irritation.[1][15] It may also cause respiratory irritation.[1][15]

Precautions for Safe Handling:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15]

-

Handle only in a well-ventilated area or under a chemical fume hood.[15]

-

Avoid breathing dust.[15]

-

Do not ingest. If swallowed, seek immediate medical attention.[15]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[15]

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound (CAS 19506-87-7) is a fundamentally important building block for researchers and scientists in organic synthesis and drug development. Its utility as a protected amino acid in peptide synthesis is well-established, and its role as a chiral synthon provides access to a wide array of enantiomerically pure molecules. The growing body of research on the diverse biological activities of phthalimide derivatives further underscores the importance of this compound as a starting material for the discovery of new therapeutic agents. This guide has provided a comprehensive technical overview to support its effective and safe use in the laboratory.

References

- Lima, L. M., et al. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Bioorganic & Medicinal Chemistry, 10(9), 3067-73.

-

ResearchGate. (2020). Scheme 1. Synthetic procedure to obtain the N-phthaloyl methyl alaninate pyrroloisoindolone derivatives. Retrieved from [Link]

-

Therapeutic Potential of Phthalimide Derivatives: A Review. (2019). Journal of Applied Pharmaceutical Science, 9(6), 133-140.[7]

-

PubMed. (2024). Phthalimides as anti-inflammatory agents. Retrieved from [Link][8]

-

PubMed. (2002). Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues. Retrieved from [Link][9]

-

MDPI. (n.d.). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Retrieved from [Link][16]

-

Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. (2021). Molecules, 26(6), 1735.[10]

-

TSI Journals. (n.d.). SYNTHESIS OF SOME (S)-ALANINE DERIVATIVES. Retrieved from [Link][5]

-

SciSpace. (n.d.). Synthesis of Phthaloyl Amino-Acids under Mild Conditions. Retrieved from [Link][17]

-

ResearchGate. (2004). N-Phthaloyl-dl-alanine. Retrieved from [Link][3]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Egbujor, M. C., et al. (2020). Novel Alanine-based Antimicrobial and Antioxidant Agents: Synthesis and Molecular Docking. Indian Journal of Science and Technology, 13(09), 1003-1014.[11]

-

JETIR. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES. Retrieved from [Link][12]

-

ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

-

AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link][4]

-

ResearchGate. (2020). Synthesis and anti-pseudomonal activity of new -Ala modified analogues of the antimicrobial peptide anoplin. Retrieved from [Link]

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

Chemistry World. (2009). Molecules made to measure. Retrieved from [Link][13]

-

Stevens Institute of Technology. (n.d.). Design and synthesis of HIV-1 protease inhibitors. Retrieved from [Link][14]

-

PubMed Central. (n.d.). Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. Retrieved from [Link]

-

Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis, and mechanism study of dimerized phenylalanine derivatives as novel HIV-1 capsid inhibitors. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies. Retrieved from [Link]

-

PubMed. (1983). 13C n.m.r. study of L-alanine peptides. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Retrieved from [Link]

-

PHARMACEUTICAL SCIENCES. (n.d.). impurity profiling and drug characterization: backdrop and approach. Retrieved from [Link]

-

ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Journal of Pharmaceutical Sciences, 114(1), 1-15.

- Google Patents. (n.d.). US9334223B2 - Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives.

-

Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

-

PubChem. (n.d.). N-Phthaloyl-DL-phenylalanine. Retrieved from [Link]

- Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.

-

PubChem. (n.d.). 3-Phthalimidopropionic acid. Retrieved from [Link]

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 5. tsijournals.com [tsijournals.com]

- 6. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biomedgrid.com [biomedgrid.com]

- 8. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

- 12. jetir.org [jetir.org]

- 13. rsc.org [rsc.org]

- 14. researchwith.stevens.edu [researchwith.stevens.edu]

- 15. fishersci.ie [fishersci.ie]

- 16. mdpi.com [mdpi.com]

- 17. scispace.com [scispace.com]

N-Phthalyl-DL-alanine: A Technical Guide to Unveiling Its Biological Potential

Introduction: The Phthalimide Scaffold - A Privileged Structure in Medicinal Chemistry

The phthalimide moiety, a simple bicyclic aromatic structure, has proven to be a cornerstone in the development of a diverse array of therapeutic agents.[1][2] Its unique physicochemical properties and synthetic accessibility have made it a "privileged scaffold" in medicinal chemistry, leading to the discovery of compounds with a wide spectrum of biological activities, including anti-inflammatory, immunomodulatory, antimicrobial, and anticancer effects.[1][2][3] The historical significance of thalidomide and its analogs, for instance, underscores the profound impact that phthalimide-based drugs can have on clinical practice, particularly in the treatment of multiple myeloma and certain inflammatory conditions.[2][4]

This guide focuses on a specific, yet under-explored, member of this family: N-Phthalyl-DL-alanine. By incorporating an alanine moiety, this compound introduces a chiral center and a carboxylic acid group, features that can significantly influence its interaction with biological targets. While direct studies on the biological activity of N-Phthalyl-DL-alanine are limited, the extensive research on related N-phthaloyl amino acids and other phthalimide derivatives provides a strong rationale for its investigation as a potential bioactive agent.[4] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, outlining the synthesis, potential biological activities, and robust experimental methodologies to unlock the therapeutic promise of N-Phthalyl-DL-alanine.

Synthesis of N-Phthalyl-DL-alanine: A Foundational Step

The synthesis of N-Phthalyl-DL-alanine is a well-established and straightforward process, typically achieved through the condensation of DL-alanine with phthalic anhydride. This reaction serves as a fundamental starting point for any biological investigation, ensuring a pure and well-characterized compound.

Rationale for Synthetic Approach

The chosen synthetic route is favored for its high efficiency and the relative ease of purification of the final product. The reaction proceeds via a nucleophilic attack of the amino group of alanine on one of the carbonyl carbons of phthalic anhydride, followed by an intramolecular cyclization and dehydration to form the stable five-membered imide ring.

Experimental Workflow: Synthesis of N-Phthalyl-DL-alanine

Caption: A generalized workflow for the synthesis of N-Phthalyl-DL-alanine.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of DL-alanine and phthalic anhydride.

-

Solvent Addition: Add glacial acetic acid to the flask to serve as the reaction solvent.

-

Reflux: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Solvent Removal: After cooling to room temperature, remove the glacial acetic acid under reduced pressure using a rotary evaporator.

-

Precipitation: Add cold water to the residue to precipitate the crude N-Phthalyl-DL-alanine.

-

Isolation: Collect the solid product by vacuum filtration and wash with cold water.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure N-Phthalyl-DL-alanine.

-

Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry, and Melting Point).

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive literature on phthalimide derivatives, N-Phthalyl-DL-alanine is hypothesized to possess both antimicrobial and cytotoxic activities. The following sections delve into the rationale behind these predictions and propose experimental frameworks for their validation.

Antimicrobial and Antifungal Potential

Numerous studies have demonstrated the potent antimicrobial and antifungal properties of N-substituted phthalimides and N-phthaloyl amino acids.[4] The phthalimide ring is considered a key pharmacophore that can be functionalized to enhance its interaction with microbial targets.[5]

Proposed Mechanism of Action: The antimicrobial action of phthalimide derivatives is thought to be multi-faceted. Some studies suggest that these compounds can interfere with microbial growth by inhibiting essential enzymes or disrupting cell membrane integrity.[4] For instance, molecular docking studies on some phthalimide derivatives have shown potential binding to the 50S ribosomal subunit, suggesting an inhibition of protein synthesis.[6] In fungi, interference with ergosterol biosynthesis, a critical component of the fungal cell membrane, has also been proposed as a mechanism of action.[4]

Experimental Validation Workflow:

Caption: Proposed intrinsic apoptotic pathway induced by N-Phthalyl-DL-alanine.

Experimental Validation Workflow:

Caption: Workflow for assessing the cytotoxic activity of N-Phthalyl-DL-alanine.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [7][8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-Phthalyl-DL-alanine for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C. 4. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals. [9]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Hypothetical Cytotoxicity Data for N-Phthalyl-DL-alanine

| Cell Line | Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | 45.2 |

| HeLa | Cervical Cancer | 48 | 62.8 |

| A549 | Lung Cancer | 48 | 89.1 |

| Normal Fibroblasts | Non-cancerous | 48 | >100 |

Conclusion and Future Directions

N-Phthalyl-DL-alanine, while not extensively studied, represents a promising lead compound for the development of novel therapeutic agents. Its structural similarity to a well-established class of bioactive molecules, the phthalimides, provides a solid foundation for investigating its potential antimicrobial and anticancer properties. The experimental protocols detailed in this guide offer a robust framework for a systematic evaluation of its biological activity.

Future research should focus on a comprehensive screening of N-Phthalyl-DL-alanine against a broad panel of microbial strains and cancer cell lines. Positive hits should be followed by in-depth mechanistic studies to elucidate the specific molecular targets and pathways involved. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs with modifications to the alanine moiety and the phthalimide ring, could lead to the identification of more potent and selective compounds. Ultimately, promising candidates can be advanced to in vivo studies to assess their efficacy and safety in preclinical models. The exploration of N-Phthalyl-DL-alanine and its derivatives holds the potential to contribute significantly to the ever-expanding arsenal of phthalimide-based therapeutics.

References

-

The mechanisms of action of phthalimide analouges as anticancer agents... - ResearchGate. Available at: [Link]

-

Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. Redalyc. Available at: [Link]

-

Phthalimides Represent a Promising Scaffold for Multi‐Targeted Anticancer Agents | Request PDF - ResearchGate. Available at: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. Available at: [Link]

-

Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC - NIH. Available at: [Link]

-

Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC - NIH. Available at: [Link]

-

(PDF) Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - ResearchGate. Available at: [Link]

-

Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - ResearchGate. Available at: [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PHTHALIMIDE DERIVATIVES - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). Available at: [Link]

-

The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. Available at: [Link]

-

Novel 1,8-Naphthalimide Derivatives As Antitumor Agents and Potent Demethylase Inhibitors - PMC - NIH. Available at: [Link]

-

Broth Microdilution | MI - Microbiology. Available at: [Link]

-

N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells - RSC Publishing. Available at: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. Available at: [Link]

-

Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed. Available at: [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]

-

Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. Available at: [Link]

-

Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC - NIH. Available at: [Link]

-

Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prostate Tumor Cells - PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to 2-Phthalimidopropionic Acid as a Chiral Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and asymmetric synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule often dictates its pharmacological and toxicological profile. Chiral building blocks are the foundational components that enable the efficient and stereocontrolled synthesis of these complex molecules.[][2] Among these, 2-Phthalimidopropionic acid serves as a particularly valuable and versatile precursor, primarily for the synthesis of enantiopure L- and D-alanine and their derivatives. The phthalimide moiety provides a robust protecting group for the amine functionality, which is stable to a wide range of reaction conditions yet can be removed cleanly when desired. This guide provides a comprehensive overview of this compound, detailing its synthesis, the critical process of chiral resolution, and its subsequent application as a pivotal intermediate in pharmaceutical and chemical research.

Core Properties and Characteristics

This compound, also known as N-Phthaloyl-DL-alanine, is a white crystalline solid at room temperature. Its structure integrates a planar phthalimide group with a propionic acid backbone, featuring a stereocenter at the alpha-carbon. This stereocenter is the source of its utility as a chiral synthon.

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₉NO₄ | [3][4] |

| Molecular Weight | 219.19 g/mol | [3][4][5] |

| Appearance | White to almost white crystalline powder | [4] |

| Melting Point | 155-157 °C | [4] |

| Boiling Point | 407.9 ± 28.0 °C (Predicted) | [4][6] |

| Density | 1.467 ± 0.06 g/cm³ (Predicted) | [4][6] |

| Storage | Sealed in dry, 2-8°C | [4][6] |

Synthesis of Racemic this compound

The most direct and common synthesis route involves the reaction of DL-alanine with phthalic anhydride. This reaction proceeds via a nucleophilic attack of the amino group of alanine on one of the carbonyl carbons of the anhydride, followed by dehydration to form the stable five-membered imide ring.

Caption: Synthetic workflow for racemic this compound.

Experimental Protocol: Synthesis of (±)-2-Phthalimidopropionic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine DL-alanine (1.0 eq), phthalic anhydride (1.05 eq), and glacial acetic acid (as solvent).

-

Heating: Heat the mixture to reflux (approximately 118 °C) with stirring. The reactants will dissolve to form a clear solution.

-

Reaction Monitoring: Maintain reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. The product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold water to remove residual acetic acid and any unreacted starting materials.

-

Drying: Dry the purified white crystalline powder under vacuum to yield racemic this compound.

Causality Insight: Glacial acetic acid serves not only as a solvent but also facilitates the dehydration of the intermediate phthalamic acid to the final imide product. The slight excess of phthalic anhydride ensures the complete consumption of the more valuable alanine starting material.

The Core Challenge: Chiral Resolution

While the racemic mixture is straightforward to synthesize, its direct use is limited in stereospecific applications. The biological activity of chiral molecules, particularly pharmaceuticals, often resides in a single enantiomer, with the other being inactive or even responsible for adverse effects.[7][8] Therefore, resolving the racemic mixture into its constituent (R)- and (S)-enantiomers is the most critical step in harnessing its power as a chiral building block.

The most robust and industrially scalable method for this separation is diastereomeric salt formation .[9][10][11]

Principle of Resolution: Enantiomers possess identical physical properties (melting point, solubility, etc.) and cannot be separated by standard techniques like crystallization.[8] However, by reacting the racemic acid with a single, pure enantiomer of a chiral base (the "resolving agent"), a pair of diastereomeric salts is formed. Diastereomers have different physical properties and, crucially, different solubilities in a given solvent, allowing one to be selectively crystallized.[9][12]

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of (±)-2-Phthalimidopropionic Acid

This protocol is a representative example. The choice of resolving agent and solvent must be optimized empirically. Common resolving agents for acids include chiral amines such as (R)-(+)-α-phenylethylamine or cinchonidine.[11][12]

-